molecular formula C7H5BrF2O B1529485 2-Bromo-4,6-difluorobenzyl alcohol CAS No. 1807071-21-1

2-Bromo-4,6-difluorobenzyl alcohol

Cat. No.: B1529485
CAS No.: 1807071-21-1
M. Wt: 223.01 g/mol
InChI Key: QROQRUHMWGVTGW-UHFFFAOYSA-N
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Description

Contextualization of Polyhalogenated Benzyl (B1604629) Alcohols in Modern Chemistry

Benzyl alcohol and its derivatives are fundamental scaffolds in organic chemistry. wikipedia.org Benzyl alcohol itself is a simple aromatic alcohol used as a solvent, a preservative in medications, and a precursor in the synthesis of various chemicals. wikipedia.orgeuropa.eupatsnap.com The introduction of multiple halogen atoms onto the benzyl alcohol framework creates polyhalogenated benzyl alcohols, a class of compounds with significantly altered physicochemical properties.

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions. In medicinal chemistry, for instance, the addition of halogens is a common strategy to enhance the efficacy of drug candidates. nih.gov Polyhalogenated benzyl alcohols, therefore, serve as critical intermediates in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. Their utility also extends to materials science, where they can be incorporated into polymers and coatings to improve chemical resistance and stability. chemimpex.com

Significance of Strategic Halogen Substitution (Bromine and Fluorine) on Aromatic Systems

The specific placement of bromine and fluorine atoms on the aromatic ring of 2-Bromo-4,6-difluorobenzyl alcohol is a key determinant of its reactivity and utility. The strategic substitution of halogens on aromatic systems is a powerful tool in molecular design for several reasons:

Modulation of Electronic Properties: Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the inductive effect. This can influence the acidity of the benzylic proton and the reactivity of the ring towards further substitution.

Enhanced Binding Affinity: Halogen atoms, particularly bromine and iodine, can participate in a type of non-covalent interaction known as halogen bonding. nih.govnih.gov This interaction, where the halogen acts as a Lewis acid, can contribute to the binding affinity and selectivity of a molecule for its biological target, a principle increasingly exploited in rational drug design. nih.govacs.org The presence of a bromine atom on the ring allows for the potential formation of these stabilizing interactions.

Improved Pharmacokinetic Properties: The introduction of fluorine atoms into a drug molecule can often enhance its metabolic stability and bioavailability. marketbusinessinsights.com This is because the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. This "fluorine effect" is a major driver for the increasing number of fluorinated pharmaceuticals gaining FDA approval. marketbusinessinsights.commdpi.com

The combination of bromine and fluorine provides a unique set of tools for chemists. The bromine atom offers a site for further chemical modification, such as through cross-coupling reactions, while the fluorine atoms fine-tune the electronic and physiological properties of the molecule.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound positions it primarily as a specialized building block in organic synthesis. While specific, large-scale applications are not widely documented in mainstream literature, its value is evident in its commercial availability as a reagent for research and development. labproinc.comsigmaaldrich.com Its structure suggests its utility in the synthesis of more complex molecules where precise halogenation is required.

Emerging trends in chemical research point towards an increased demand for custom-designed, polyfunctional molecules, particularly in the pharmaceutical and materials science sectors. google.com The development of novel fluorinated compounds is a significant trend, driven by the need for advanced materials and more effective pharmaceuticals. archivemarketresearch.comdatahorizzonresearch.com Compounds like this compound fit into this trend as key intermediates. For example, the isomeric compound 4-Bromo-2,6-difluorobenzyl alcohol is noted for its use in creating novel compounds with antimicrobial and anti-inflammatory properties. chemimpex.com Given its structural similarities, this compound is likely explored in similar synthetic programs aimed at discovering new biologically active agents or functional materials.

The future for such polyhalogenated compounds appears positive, with ongoing research into sustainable fluorination processes and the development of high-performance materials driving the market. archivemarketresearch.comdatahorizzonresearch.com As synthetic methodologies become more advanced, the strategic use of building blocks like this compound will likely expand, enabling the creation of novel molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROQRUHMWGVTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Bromo 4,6 Difluorobenzyl Alcohol

Reactivity of the Benzylic Hydroxyl Group

The primary alcohol functionality in 2-Bromo-4,6-difluorobenzyl alcohol is a key site for various transformations, including oxidation, reduction, and derivatization through etherification and esterification.

The benzylic hydroxyl group can be selectively oxidized to either the corresponding aldehyde (2-Bromo-4,6-difluorobenzaldehyde) or carboxylic acid (2-Bromo-4,6-difluorobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. biosynth.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Moffatt oxidation conditions. More contemporary methods utilize catalytic systems such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite. biosynth.com These methods are often preferred due to their high selectivity and milder reaction conditions.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are typically employed. sigmaaldrich.com Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide or potassium dichromate in sulfuric acid), or Jones reagent are effective for this transformation. biosynth.comsigmaaldrich.com A two-step, one-pot procedure involving an initial TEMPO-catalyzed oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂) offers a mild and efficient alternative for converting primary alcohols to carboxylic acids, compatible with various sensitive functional groups.

Table 1: Common Reagents for the Oxidation of Benzyl (B1604629) Alcohols

TransformationReagent/SystemDescription
Alcohol to Aldehyde Pyridinium chlorochromate (PCC)A mild oxidant that typically stops at the aldehyde stage.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)A widely used method known for its mild conditions and high yields.
TEMPO/NaOClA catalytic system that offers high selectivity for primary alcohols.
Alcohol to Carboxylic Acid Potassium permanganate (KMnO₄)A strong, inexpensive oxidizing agent.
Jones Reagent (CrO₃, H₂SO₄, acetone)A powerful oxidant for converting primary alcohols to carboxylic acids.
TEMPO/NaOCl/NaClO₂A two-step, one-pot system for mild oxidation to the carboxylic acid.

The benzylic hydroxyl group can be completely removed to afford the corresponding hydrocarbon, 1-bromo-3,5-difluoro-2-methylbenzene. This reduction can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, direct reduction methods using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under acidic conditions can be employed.

The synthesis of the corresponding benzylamine, (2-bromo-4,6-difluorophenyl)methanamine, is typically achieved through a process known as reductive amination. masterorganicchemistry.com This is a two-step, one-pot reaction where the benzyl alcohol is first oxidized to the aldehyde, as described in section 3.1.1. The resulting 2-bromo-4,6-difluorobenzaldehyde (B595373) is then treated with an amine (e.g., ammonia (B1221849), a primary amine, or a secondary amine) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the target amine using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorientjchem.orgscielo.org.mx The choice of reducing agent is crucial, as it must be capable of reducing the imine but not the initial aldehyde. masterorganicchemistry.com

The hydroxyl group of this compound readily undergoes etherification reactions to form benzyl ethers. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage.

Esterification of this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reactivity Governed by Aromatic Halogen Substituents

The bromine and fluorine atoms on the aromatic ring provide additional sites for chemical modification, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which facilitates the initial nucleophilic attack. In this compound, the fluorine atoms are potential leaving groups. However, the activating groups (the bromo and hydroxymethyl groups) are only moderately electron-withdrawing. Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, amines), would likely be required to effect substitution of one of the fluorine atoms. The regioselectivity of such a reaction would depend on the relative activating ability of the substituents and the reaction conditions.

The carbon-bromine bond in this compound is a prime site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, particularly palladium. The versatility of the bromine atom as a leaving group in these reactions makes this compound a valuable building block in synthetic chemistry. chemimpex.com

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize a substituted alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, leading to the synthesis of substituted anilines.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.

These reactions are generally high-yielding and tolerant of a wide range of functional groups, allowing for the late-stage functionalization of the aromatic ring without altering the benzylic alcohol moiety.

Table 2: Potential Cross-Coupling Reactions at the Brominated Site

Reaction NameCoupling PartnerResulting BondCatalyst System (Typical)
Suzuki Coupling R-B(OH)₂C-CPd(PPh₃)₄, base (e.g., Na₂CO₃)
Heck Coupling AlkeneC-C (alkenyl)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)
Sonogashira Coupling Terminal AlkyneC-C (alkynyl)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Buchwald-Hartwig Amination R₂NHC-NPd(dba)₂, ligand (e.g., BINAP), base (e.g., NaOt-Bu)
Stille Coupling R-Sn(Bu)₃C-CPd(PPh₃)₄

Lithiation and Grignard Reactions for Further Functionalization

The bromine atom on the aromatic ring of this compound serves as a key functional group for metal-halogen exchange reactions, particularly lithiation and the formation of Grignard reagents. These transformations are fundamental for introducing a diverse array of substituents, thereby broadening the compound's synthetic applications.

Lithiation: The treatment of this compound with a potent organolithium reagent like n-butyllithium or t-butyllithium, typically at a low temperature of -78 °C in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), leads to a bromine-lithium exchange. This reaction generates a highly reactive aryllithium species. growingscience.comresearchgate.net It is crucial to first protect the hydroxyl group, for instance as a silyl (B83357) ether, to prevent it from reacting with the organolithium reagent. This lithiated intermediate can subsequently react with various electrophiles, allowing for the introduction of new functional groups at the 2-position. researchgate.netmdpi.com

Grignard Reactions: An alternative method for functionalization involves the preparation of a Grignard reagent. mnstate.edu This is achieved by reacting this compound with magnesium metal in an ether-based solvent like THF or diethyl ether. mnstate.eduyoutube.com As with lithiation, protection of the hydroxyl group is a necessary prerequisite to ensure the successful formation of the Grignard reagent, which is highly reactive towards alcohols. mnstate.eduyoutube.com The resultant organomagnesium compound is a strong nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. masterorganicchemistry.comwisc.edu For example, it can react with aldehydes, ketones, and esters to form secondary or tertiary alcohols, respectively. masterorganicchemistry.comwisc.edu It can also react with carbon dioxide to yield a carboxylic acid after an acidic workup. masterorganicchemistry.comwisc.edu

Below is a table summarizing potential functionalizations through lithiation and Grignard reactions of protected this compound.

Reagent ClassSpecific Reagent ExampleFunctional Group Introduced
AldehydesAcetaldehydeSecondary alcohol
KetonesCyclohexanoneTertiary alcohol
EstersEthyl acetateTertiary alcohol (after double addition) masterorganicchemistry.com
Carbon DioxideCO₂Carboxylic acid wisc.edu
Alkyl HalidesMethyl IodideMethyl group
Boronic EstersIsopropyl pinacol (B44631) borateBoronic ester

Formation of Complex Molecular Architectures and Scaffolds

The strategic positioning of the bromo, fluoro, and hydroxymethyl groups makes this compound a valuable building block for synthesizing more intricate molecular structures, such as heterocyclic compounds and advanced polymeric materials.

Building Block Utility in Heterocyclic Compound Synthesis

Derivatives of this compound are valuable intermediates in the synthesis of a variety of heterocyclic systems. The aryllithium or Grignard reagents formed from this compound can be utilized in reactions that lead to the creation of fused ring systems. For instance, the nitrile group, which can be introduced, can react with hydroxylamine (B1172632) to form oxadiazoles (B1248032). ossila.com The introduction of fluorine atoms can significantly alter the physicochemical properties of the final heterocyclic compounds, including their lipophilicity and metabolic stability.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 4,6 Difluorobenzyl Alcohol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 2,6-difluorobenzyl alcohol, the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group typically appear as a distinct signal. chemicalbook.com The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. For 2-Bromo-4,6-difluorobenzyl alcohol, the presence of the bromine atom further influences the chemical shifts of the neighboring aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the CH₂OH group will have a characteristic chemical shift. The aromatic carbons will show distinct signals, with those directly bonded to fluorine exhibiting splitting due to C-F coupling. The carbon atom attached to the bromine will also have a specific chemical shift.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov It provides direct insight into the electronic environment of the fluorine atoms. nih.gov In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts and coupling constants of these signals can reveal details about the electronic effects of the bromine and benzyl (B1604629) alcohol substituents on the aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (CH₂)~4.7s-
¹H (Aromatic)6.9 - 7.5m-
¹³C (CH₂)~60-65t (due to C-F coupling)-
¹³C (Aromatic)100 - 165mJ(C-F)
¹⁹F (C4-F)VariesdJ(F-F), J(F-H)
¹⁹F (C6-F)VariesdJ(F-F), J(F-H)

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

HRMS: High-resolution mass spectrometry can determine the mass of this compound with high precision, allowing for the unambiguous determination of its molecular formula (C₇H₅BrF₂O). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. libretexts.org

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented, and the analysis of these fragments provides valuable structural information. Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (M-18) and α-cleavage, which involves the breaking of the bond between the aromatic ring and the CH₂OH group. libretexts.org The fragmentation pattern of this compound would be influenced by the presence of the bromine and fluorine atoms, leading to characteristic fragment ions.

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. theaic.org The C-F stretching vibrations typically occur in the 1000-1400 cm⁻¹ region, and the C-Br stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds and the C-Br bond can also be observed.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-31003000-3100
Aliphatic C-H (CH₂)Stretching2850-29602850-2960
C=C (Aromatic)Stretching1450-16001450-1600
C-FStretching1000-1400Strong
C-OStretching1000-1260-
C-BrStretching< 800Strong

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing theoretical insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. arxiv.org DFT calculations can be employed to:

Optimize Geometry: Predict the most stable three-dimensional structure of this compound, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, which can aid in the assignment of experimental spectra. nih.gov For instance, DFT calculations have been successfully used to analyze the vibrational spectra of similar halogenated benzyl alcohols. nih.gov

Analyze Electronic Properties: Determine properties such as the molecular electrostatic potential, which can indicate regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity. mdpi.com Frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's electronic transitions and reactivity. mdpi.com

Predict Reactivity: DFT can be used to model reaction pathways and calculate activation energies, thereby predicting the molecule's reactivity in various chemical transformations. arxiv.org

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound, like other benzyl alcohol derivatives, is primarily defined by the orientation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, with minima on this surface corresponding to stable conformers. For benzyl alcohols, the key dihedral angle is C(ring)-C(ring)-C(α)-O.

Theoretical studies on substituted benzyl alcohols indicate that the conformational preferences are a delicate balance of steric hindrance and intramolecular interactions. nih.gov In the case of this compound, the presence of three substituents on the ring significantly influences the PES. The bulky bromine atom at the C2 position creates substantial steric repulsion with the -CH₂OH group. Simultaneously, the highly electronegative fluorine atoms at the C4 and C6 positions withdraw electron density from the ring, affecting the electronic environment.

Computational analyses of similar 2,6-disubstituted benzyl alcohols show that the conformational flexibility is greatly reduced compared to non-ortho-substituted analogues. nih.gov While unsubstituted benzyl alcohol can exist in multiple conformations, leading to complex spectral bands, derivatives with two ortho substituents (in this case, bromine and fluorine) tend to favor a single, more rigid conformation. nih.gov This is typically a perpendicular arrangement where the C-O bond is oriented away from the bulky ortho substituents to minimize steric clash. The potential energy surface would therefore be characterized by a deep, well-defined global minimum corresponding to this stable conformer, with high energy barriers to other rotational isomers.

Table 1: Key Factors Influencing the Conformational Stability of this compound

Influencing FactorDescriptionExpected Outcome on Conformation
Steric Hindrance Repulsive forces between the ortho-bromine/fluorine atoms and the hydroxymethyl group.Favors a conformation where the -OH group is directed away from the substituents. Reduces rotational freedom around the Ar-CH₂ bond.
Intramolecular Hydrogen Bonding Potential for a weak O-H···F hydrogen bond between the hydroxyl proton and the ortho-fluorine atom.Could stabilize a specific planar or near-planar conformer, though often overcome by steric effects.
Electronic Effects Electron-withdrawing nature of fluorine atoms alters the ring's electronic properties.Modifies the rotational barrier of the hydroxymethyl group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the ab initio prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties. Infrared (IR) spectroscopy is particularly sensitive to the conformational state of the hydroxyl group.

Experimental IR studies on 2,6-difluorobenzyl alcohol derivatives in dilute non-polar solutions show a single, sharp ν(OH) stretching band. nih.gov This contrasts with many other benzyl alcohols that display two or more bands, indicative of multiple coexisting conformers. nih.gov The single sharp band strongly suggests that only one dominant conformer exists in the solution, a consequence of the restricted rotation imposed by the two ortho substituents.

For this compound, a similar experimental observation would be expected. Computational models, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies associated with the stable conformer. The predicted ν(OH) frequency for the lowest energy conformer would be expected to align closely with the single band observed experimentally. Discrepancies between the predicted and experimental values can often be reconciled by applying scaling factors to the computational data to account for method-level approximations and anharmonicity.

Table 2: Illustrative Comparison of Experimental and Predicted IR Spectroscopic Data for Difluorobenzyl Alcohols

Compound FamilyExperimental ν(OH) (cm⁻¹) nih.govPredicted ν(OH) (cm⁻¹)Key Observation
Non-ortho-substituted Benzyl Alcohols Complex, two-band system (e.g., ~3636 cm⁻¹ and ~3616 cm⁻¹)Multiple conformers with distinct calculated frequencies.Indicates conformational flexibility.
2,6-Difluorobenzyl Alcohols Single, sharp bandA single low-energy conformer with a corresponding single calculated frequency.Indicates loss of conformational flexibility. nih.gov
This compound (Expected) Single, sharp bandA single low-energy conformer with a predicted frequency near the experimental value.High degree of conformational restriction due to ortho substituents.

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is governed by the alcohol functional group and influenced by the substituted aromatic ring. Computational chemistry is instrumental in mapping the reaction pathways, identifying transition states, and calculating activation energies.

Substitution Reactions: The conversion of the alcohol to an alkyl halide can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.org

Sₙ1 Mechanism: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form a good leaving group (H₂O). Departure of water would generate a benzylic carbocation. The stability of this carbocation is crucial. While the benzylic position is inherently stabilizing, the strong electron-withdrawing effects of the two fluorine atoms would significantly destabilize the positive charge on the adjacent carbon, making the Sₙ1 pathway less favorable than for unsubstituted benzyl alcohol.

Sₙ2 Mechanism: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into an intermediate with a better leaving group (e.g., a chlorosulfite). libretexts.org A halide ion then attacks the benzylic carbon in a backside attack, displacing the leaving group. This mechanism avoids the formation of a high-energy carbocation and is a more likely pathway. Computational modeling can determine the structure of the trigonal bipyramidal transition state and its associated energy barrier.

Radical Reactions: Analogous to the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) using HBr and an initiator, reactions at the benzylic position can occur via a radical mechanism. google.com Under radical conditions (e.g., light initiation), a hydrogen atom can be abstracted from the benzylic carbon to form a 2-bromo-4,6-difluorobenzyl radical. This radical is stabilized by resonance with the aromatic ring. Computational studies can model the structure of this radical intermediate and the transition states for its formation and subsequent reaction, for instance, with a bromine radical. google.com

Biological and Material Science Applications of 2 Bromo 4,6 Difluorobenzyl Alcohol Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The primary application of 2-Bromo-4,6-difluorobenzyl alcohol and its isomers lies within the realm of medicinal chemistry and the discovery of new therapeutic agents. Its derivatives are investigated for a range of pharmacological activities.

Intermediates in Pharmaceutical Synthesis

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. biosynth.com The presence of the bromo group allows for various carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, while the fluorine atoms can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). The alcohol functional group provides a reactive site for esterification, etherification, or conversion to other functional groups necessary for building the target therapeutic molecule.

This compound and its precursors, like 4-Bromo-2,6-difluoroaniline, are commercially available and utilized in research and development to create novel compounds for evaluation in drug discovery programs. researchscientific.co.uknih.gov Its role as a building block is crucial for generating a diverse library of molecules for screening against various biological targets.

Investigation of Biological Activities of Derivatives

The structural motifs derived from this compound are of significant interest for their potential biological activities. The specific combination of bromo and difluoro substitutions on the benzyl (B1604629) ring is a feature in various pharmacologically evaluated compounds.

While specific studies focusing exclusively on the antimicrobial properties of this compound derivatives are not extensively detailed in publicly available literature, the broader class of benzyl alcohols is known to exhibit antimicrobial efficacy. Benzyl alcohol itself is used as a preservative in formulations due to its activity against a wide range of vegetative bacteria and fungi. nih.gov Derivatives of related structures, such as pyrrolidines, have also been synthesized and tested, showing moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus, Vibrio cholera, and Candida albicans. nih.gov The biological activity in these compounds is often linked to specific pharmacophores attached to the core structure.

Derivatives containing a bromo-fluorophenyl moiety, structurally related to this compound, have shown promise in antiviral research. A notable example is a novel dihydropyrimidine (B8664642) derivative investigated as an inhibitor of the hepatitis B virus (HBV) capsid assembly. This process is a critical step in the viral life cycle, making it an attractive target for antiviral therapeutics.

Research led to the identification of a potent anti-HBV agent, demonstrating significant viral load reduction in preclinical models. While the parent compound in this specific study was 2-bromo-4-fluorophenyl based, it highlights the potential of this class of halogenated phenyl derivatives in the development of antiviral drugs.

The development of novel anticancer agents often involves the exploration of halogenated organic compounds. While direct studies on the anticancer effects of derivatives synthesized from this compound are limited in the reviewed literature, related structures are a focus of extensive research. For instance, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic potency against cancer cell lines such as Hela, MCF7, and HCT-116. nih.gov Certain compounds in these series have exhibited significant anticancer activity, in some cases comparable to the standard chemotherapeutic drug doxorubicin, by inducing cell cycle arrest and apoptosis. nih.gov This indicates that the strategic incorporation of substituted phenyl rings is a viable approach in the design of new cytotoxic agents.

The exploration of derivatives as enzyme inhibitors and receptor ligands is a key area of drug discovery. The anti-HBV activity mentioned previously is a prime example of enzyme inhibition, where the derivative interferes with the assembly of the viral capsid. researchscientific.co.uk

In a related context, derivatives of 2-bromo-4-fluorobenzonitrile, a close structural relative, have been used to synthesize oxadiazoles (B1248032) that function as selective ligands for the cannabinoid receptor type 2 (CB2). These receptors are implicated in various physiological processes, and their modulation is a target for treating central nervous system disorders. The synthesis of such receptor ligands showcases the utility of the bromo-fluorophenyl scaffold in creating molecules that can interact with specific biological targets.

Pharmacokinetic and Pharmacodynamic Modulation by Halogenation

The introduction of bromine and fluorine atoms onto the benzyl alcohol framework is a strategic approach to fine-tune the drug-like properties of derivative compounds. Halogenation can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug design. For instance, the presence of fluorine atoms can block metabolic oxidation at those positions, potentially increasing the half-life of a drug. Furthermore, the lipophilicity of the molecule can be modulated, which in turn affects its ability to cross biological membranes.

While specific research on the pharmacokinetic and pharmacodynamic modulation of derivatives of this compound is limited, the principles of halogenation in drug design are well-established. The bromine atom can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The combined electronic effects of the bromine and two fluorine atoms can also influence the acidity of the benzylic alcohol, which can affect binding interactions with biological targets.

Utility in Agrochemical Development

The development of novel pesticides and herbicides is a continuous effort to address crop protection challenges. Halogenated aromatic compounds are a well-represented class within agrochemicals, and this compound serves as a valuable intermediate in the synthesis of new active ingredients.

Synthesis of Pesticides and Herbicides

The 2-bromo-4,6-difluorobenzyl moiety can be incorporated into larger molecular structures to create new potential pesticides and herbicides. The alcohol functional group provides a convenient point for etherification or esterification, allowing for the attachment of other pharmacophores known to interact with biological targets in pests or weeds. While specific commercial pesticides or herbicides derived directly from this compound are not widely documented in publicly available literature, its isomeric counterpart, 4-bromo-2,6-difluorobenzyl alcohol, is noted as a key intermediate in agrochemical synthesis. lookchem.comchemimpex.com This suggests that the 2-bromo-4,6-difluoro isomer holds similar potential as a building block for the creation of biologically active molecules for agricultural applications. lookchem.comchemimpex.com

Innovations in Materials Science

The unique properties conferred by the bromo-difluoro substitution pattern make this compound an attractive precursor for the synthesis of advanced materials with tailored functionalities.

Precursors for Specialty Polymers and Coatings

The benzyl alcohol functionality of this compound allows it to be used as a monomer or a modifying agent in the production of specialty polymers. For instance, it can be incorporated into polyester (B1180765) or polyurethane chains through its hydroxyl group. The presence of fluorine atoms in the resulting polymer can enhance its chemical resistance, thermal stability, and reduce its surface energy, leading to applications in high-performance coatings with hydrophobic and oleophobic properties. The bromine atom can also serve as a site for post-polymerization modification or as a reactive site for cross-linking, providing further avenues to tailor the material's properties. The related compound 4-bromo-2,6-difluorobenzyl alcohol is recognized for its utility in developing advanced polymers and coatings. chemimpex.com

Development of Functional Liquid Crystals and Optoelectronic Materials

The field of liquid crystals (LCs) and optoelectronic materials relies on molecules with specific shapes and electronic properties. The rigid phenyl ring of this compound, combined with the anisotropic nature of its substitution pattern, makes it a potential building block for liquid crystalline materials. While direct research on liquid crystals derived from this specific alcohol is not prominent, the broader class of fluorinated aromatic compounds is of significant interest in this area. The high electronegativity of fluorine can influence the dielectric anisotropy and other electro-optical properties of LC materials. General research in the area of 2D material liquid crystals points to the importance of novel functional materials for the advancement of optoelectronics and photonics. scispace.comwat.edu.plrsc.org

Environmental Fate and Sustainability Considerations of Halogenated Benzyl Alcohols

Environmental Persistence and Degradation Pathways

The environmental persistence of a compound is determined by its resistance to various degradation processes. For 2-Bromo-4,6-difluorobenzyl alcohol, its structure, containing both bromine and fluorine atoms on an aromatic ring, dictates its complex degradation profile.

The biodegradation of organofluorine compounds is of significant interest due to the widespread use of these molecules in pharmaceuticals and agrochemicals. While often perceived as biologically inert, some microorganisms have demonstrated the ability to metabolize fluoroaromatics. researchgate.netresearchgate.net These microbes can utilize fluorinated substrates as sources of carbon and energy, typically catabolizing them through pathways common to the breakdown of non-halogenated hydrocarbons. researchgate.net The initial steps in the degradation of fluoroaromatics often involve the enzymatic conversion of the compound into a fluorinated intermediate, such as a (halo)catechol. researchgate.net However, the success of biodegradation is highly dependent on the degree and position of fluorine substitution.

For this compound, the presence of two fluorine atoms on the aromatic ring likely presents a significant challenge for microbial degradation. While some bacteria can metabolize fluorinated compounds, the process is not always complete and can sometimes lead to the formation of dead-end fluorinated metabolites. researchgate.net

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. uri.edu This inherent strength makes the C-F bond particularly resistant to enzymatic cleavage, a key step in the biodegradation of many organic pollutants. mdpi.com While enzymes capable of cleaving C-F bonds, known as dehalogenases, have been identified, they are relatively rare in nature. nih.gov

The high electronegativity of fluorine atoms in this compound significantly strengthens the C-F bonds, making them less susceptible to both biological and chemical degradation. nih.gov In contrast, the carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage. Therefore, initial degradation of this compound might proceed via the removal of the bromine atom, while the fluorinated aromatic ring remains intact, leading to persistent fluorinated intermediates.

Table 1: Comparison of Average Bond Energies

BondAverage Bond Energy (kJ/mol)
C-H413
C-C348
C-Br276
C-F485

This table illustrates the relative strength of the C-F bond compared to other common chemical bonds, highlighting its resistance to cleavage.

In addition to biological processes, abiotic degradation mechanisms can contribute to the breakdown of organic compounds in the environment. For halogenated aromatic compounds, photolysis, or the breakdown of molecules by light, can be a significant degradation pathway. nih.govlibretexts.org The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break chemical bonds.

Ecotoxicological Impacts of Halogenated Aromatic Compounds

The ecotoxicological effects of halogenated aromatic compounds are a significant concern due to their potential to harm living organisms. The specific impacts of this compound on ecosystems are not well-documented, but inferences can be drawn from the behavior of related compounds.

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. youtube.com For halogenated aromatic compounds, the potential for bioaccumulation is often linked to their lipophilicity (their tendency to dissolve in fats and oils). The octanol-water partition coefficient (LogKow) is a common measure of this property. While specific data for this compound is limited, related fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known for their persistence and bioaccumulation potential. uri.edu These compounds can accumulate in various environmental compartments and in the tissues of organisms, potentially moving up the food chain. uri.edu

Given its chemical structure, this compound may have a moderate potential for bioaccumulation. Its persistence, particularly the stability of the fluorinated aromatic core, could lead to its gradual accumulation in organisms exposed to it over time.

The toxicity of halogenated aromatic compounds to environmental life is a key aspect of their risk assessment. Fluoride (B91410) ions, which can be released from the degradation of some organofluorine compounds, can be toxic to aquatic organisms by inhibiting enzymatic activity. nih.govwordpress.com The toxicity of fluoride is influenced by factors such as water hardness, with organisms in soft water being more susceptible. nih.govwordpress.com

Formation and Assessment of Potentially Toxic Metabolites

The biodegradation of halogenated benzyl (B1604629) alcohols in the environment is a complex process influenced by the type and position of the halogen atoms on the aromatic ring, as well as the specific microorganisms present. tandfonline.com While the precise metabolic pathway for this compound has not been extensively documented in scientific literature, insights can be drawn from the degradation of similar compounds.

Generally, the initial step in the breakdown of benzyl alcohols involves oxidation to the corresponding benzaldehyde (B42025) and then to benzoic acid. nih.gov For this compound, this would likely lead to the formation of 2-bromo-4,6-difluorobenzaldehyde (B595373) and subsequently 2-bromo-4,6-difluorobenzoic acid. These intermediates may then undergo further degradation.

The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds often resistant to degradation and persistent in the environment. numberanalytics.comacs.org This persistence can lead to their long-range transport and accumulation in various environmental compartments, including soil, water, and biota. numberanalytics.comcaryinstitute.org Concerns have been raised about the potential for fluorinated compounds to bioaccumulate and exert toxic effects. numberanalytics.comnih.gov

The metabolism of halogenated compounds can sometimes result in the formation of metabolites that are more toxic than the parent compound. For instance, the metabolic processing of some fluorinated compounds can release fluoride ions or other toxic fluorine-containing metabolites. nih.gov Given the structure of this compound, its degradation could potentially release bromide and fluoride ions into the environment.

It is also conceivable that under certain environmental conditions, particularly in the presence of strong oxidizing agents or UV radiation, other transformation products could be formed. For example, studies on benzyl alcohol have shown that its reaction with atomic chlorine can lead to the formation of chlorinated byproducts. mdpi.com Analogously, environmental reactions of this compound could lead to a variety of halogenated aromatic compounds.

A comprehensive assessment of the potential toxicity of metabolites would require detailed toxicological studies on the predicted intermediate compounds. The following table outlines the potential initial metabolites of this compound based on known metabolic pathways of similar compounds.

Parent Compound Potential Initial Metabolite 1 Potential Initial Metabolite 2
This compound2-Bromo-4,6-difluorobenzaldehyde2-Bromo-4,6-difluorobenzoic acid

This table presents potential metabolites based on general biochemical pathways for benzyl alcohols. Specific metabolic studies on this compound are required for confirmation.

Green Chemistry Principles in the Life Cycle of Halogenated Benzyl Alcohols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the entire life cycle of halogenated benzyl alcohols, from their synthesis to their disposal, is crucial for mitigating their environmental impact.

Development of Sustainable Synthesis and Manufacturing Processes

Traditional methods for the synthesis of halogenated aromatic compounds often involve the use of hazardous reagents and generate significant amounts of waste. However, recent research has focused on developing greener alternatives.

For instance, a more sustainable, solvent-free, continuous flow process has been developed for the synthesis of 2,6-difluorobenzyl chloride from 2,6-difluorobenzyl alcohol. This method utilizes aqueous hydrochloric acid or hydrogen chloride gas as the chlorinating agent, with water being the only byproduct. Such a process offers advantages in terms of reduced solvent use and waste generation.

Another green approach involves the use of light as an initiator for the bromination of 2,6-difluorotoluene (B1296929) to produce 2,6-difluorobenzyl bromide, replacing traditional and often more hazardous chemical initiators. google.com This method also employs hydrobromic acid and hydrogen peroxide, which are considered greener alternatives to other brominating agents. google.com

These examples highlight a shift towards more environmentally benign manufacturing processes for halogenated benzyl derivatives. The key principles demonstrated in these syntheses, such as the use of less hazardous reagents, solvent-free conditions, and energy-efficient processes, are directly applicable to the production of this compound.

The table below summarizes some green chemistry approaches developed for related halogenated benzyl compounds.

Target Compound Green Chemistry Approach Key Advantages Reference
2,6-Difluorobenzyl chlorideContinuous flow, solvent-free chlorodehydroxylation using HClReduced solvent waste, water as the sole byproduct, continuous processing
2,6-Difluorobenzyl bromidePhoto-initiated bromination using HBr and H₂O₂Avoidance of hazardous initiators, use of greener reagents google.com

Waste Minimization and Hazard Reduction Strategies

Waste minimization and hazard reduction are central tenets of green chemistry. In the context of producing halogenated benzyl alcohols, these strategies can be implemented at various stages of the lifecycle.

At the synthesis stage, the adoption of continuous flow reactors, as demonstrated for 2,6-difluorobenzyl chloride, can significantly reduce waste by improving reaction efficiency and minimizing the need for large-scale batch processing with excess reagents. The immediate consumption of a synthesized intermediate in a subsequent reaction step within a multi-step continuous process can also minimize the risks associated with handling potentially hazardous materials.

Recycling of mother liquor, the residual liquid left after crystallization, is another effective waste minimization strategy that has been successfully applied in the chemical industry. jsirjournal.com This approach reduces the volume of liquid waste and can lead to economic benefits through the recovery of valuable materials. jsirjournal.com

Lifecycle Assessment (LCA) for Environmental Impact Evaluation

A Lifecycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. For a chemical compound like this compound, a full LCA would provide a holistic view of its environmental footprint.

The LCA framework would consider inputs such as energy and raw materials and outputs such as emissions to air, water, and soil, and waste generation at each stage of the life cycle. Given the persistence of many fluorinated organic compounds, the end-of-life phase is particularly critical in the LCA of this compound. numberanalytics.comacs.orgcaryinstitute.orgnih.gov

While a specific LCA for this compound is not publicly available, the known environmental concerns associated with halogenated, and particularly fluorinated, compounds underscore the importance of conducting such assessments. numberanalytics.comnih.gov An LCA would help identify the major environmental hotspots in the lifecycle of this compound and guide the development of more sustainable alternatives and mitigation strategies. This is especially pertinent given the increasing scrutiny and regulation of persistent organic pollutants globally. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4,6-difluorobenzyl alcohol with high purity?

Methodological Answer: The compound can be synthesized via two primary pathways:

  • Reduction of 2-Bromo-4,6-difluorobenzaldehyde : Use lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by quenching with aqueous NH₄Cl. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields >95% purity .
  • Halogenation of 4,6-Difluorobenzyl Alcohol : Direct bromination using N-bromosuccinimide (NBS) in dichloromethane under UV light at 25°C for 6 hours. Monitor progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) .

Q. Key Considerations :

  • Avoid excess reducing agents to prevent over-reduction to alkanes.
  • Use argon/nitrogen atmospheres to mitigate oxidative side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 4.75 (s, 2H, -CH₂OH), δ 7.25–7.45 (m, 2H, aromatic H), δ 2.50 (br s, -OH).
    • ¹³C NMR : Signals at 62.8 (-CH₂OH), 115–125 (aromatic C-F), 135–140 (C-Br) .
  • HPLC : C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min. Purity >98% confirmed by area normalization .
  • Mass Spectrometry : ESI-MS m/z 223.01 [M+H]⁺ (calculated for C₇H₅BrF₂O) .

Q. Quality Control :

  • Validate purity using COA (Certificate of Analysis) from suppliers like Kanto Reagents (>97.0% HPLC) .

Advanced Research Questions

Q. How does the electronic environment of the bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The ortho/para-directing effects of fluorine and bromine create distinct reactivity:

  • Bromine : Acts as a strong electron-withdrawing group, activating the benzyl alcohol for nucleophilic attack at the para position relative to Br.
  • Fluorine : Electron-withdrawing inductive effects stabilize intermediates, while its small size allows steric accessibility.

Q. Example Reaction :

  • Suzuki Coupling : React with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to yield biphenyl derivatives. Fluorine’s meta-directing effect shifts coupling to the Br-adjacent position .

Q. Contradiction Note :

  • While bromine typically deactivates aromatic rings, steric hindrance from fluorine may alter regioselectivity. Validate via computational modeling (DFT) .

Q. What strategies mitigate decomposition of this compound during prolonged storage or under reaction conditions?

Methodological Answer: Decomposition Pathways :

  • Hydrolysis : -OH group reacts with moisture to form aldehydes.
  • Oxidation : Air exposure converts benzyl alcohol to ketones.

Q. Mitigation Strategies :

  • Storage :
    • Solid Form : Store at 2–8°C in amber vials under argon. Shelf life: 12 months .
    • Solution Form : Prepare DMSO stock solutions (10 mM), aliquot, and store at -80°C (6-month stability). Avoid freeze-thaw cycles .
  • Reaction Conditions :
    • Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.
    • Add antioxidants (e.g., BHT, 0.1% w/v) to prevent radical-mediated oxidation .

Q. How can this compound serve as a precursor for fluorinated ligands in catalysis?

Methodological Answer: Application Example :

  • Phosphine Ligand Synthesis :
    • React with PCl₃ in toluene (reflux, 12 h) to form phosphine-chloride intermediates.
    • Substitute Cl with tertiary amines (e.g., NEt₃) to yield air-stable, fluorinated phosphine ligands.
    • Characterize ligand efficacy in Pd-catalyzed cross-couplings (e.g., C–N bond formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.